molecular formula C15H21NO3 B2964482 (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide CAS No. 1799265-45-4

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2964482
CAS No.: 1799265-45-4
M. Wt: 263.337
InChI Key: MZIURRHVOJVBDS-VOTSOKGWSA-N
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Description

(2E)-N-(2-Cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a furan-3-yl aromatic group and a cyclohexyl-hydroxyethyl amide side chain. Enamides are typically synthesized via N-acylation reactions between α,β-unsaturated acyl chlorides and amines, as demonstrated in analogous compounds (e.g., 79% yield for S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide using a two-phase solvent system) . Analytical methods such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, LC/MS, and HPLC are standard for confirming purity and structure in similar compounds .

Properties

IUPAC Name

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(13-4-2-1-3-5-13)10-16-15(18)7-6-12-8-9-19-11-12/h6-9,11,13-14,17H,1-5,10H2,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIURRHVOJVBDS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-(furan-3-yl)prop-2-enoic acid and 2-cyclohexyl-2-hydroxyethylamine under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated amide.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide can be used in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Aryl Group Diversity:
  • A structurally related compound, (2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide (CAS 2035004-77-2), shares this moiety but features a tetrahydronaphthalen-derived side chain, highlighting the modularity of enamide design .
  • Phenyl Group () : S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide substitutes furan with a phenyl group, which may increase hydrophobicity and alter electronic properties .
  • Chlorophenyl/Fluorophenyl Derivatives () : Halogenated aryl groups (e.g., 4-fluorophenyl in ) enhance metabolic stability and bioavailability in drug-like molecules .
Amide Side Chain Modifications:
  • Cyclohexyl-Hydroxyethyl (Target) : The cyclohexyl group contributes significant hydrophobicity, while the hydroxyl group may facilitate hydrogen bonding.
  • Hydroxypropyl () : Shorter alkyl chain with a hydroxyl group, yielding 79% via N-acylation .
  • Cycloheptylethyl-Indol () : A bulkier cycloheptyl group paired with an indol moiety demonstrates the impact of steric effects on synthesis and activity .
  • Trifluoromethylphenyl () : Electron-withdrawing groups like -CF$_3$ can modulate solubility and reactivity .

Biological Activity

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is characterized by:

  • A furan ring
  • A cyclohexyl group
  • An amide functional group

Mechanisms of Biological Activity

Research indicates that compounds similar to (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide exhibit various biological activities, including anti-cancer properties and modulation of enzymatic activities. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor progression, similar to findings with related compounds that demonstrate antitumor activity through alkylating mechanisms .
  • Cellular Uptake : The presence of the hydroxyl group enhances solubility, potentially facilitating cellular uptake and bioavailability .
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to cross-linking effects that are crucial for its antitumor efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityIncreased lifespan in L1210 leukemia models
Enzyme ModulationInhibition of type III secretion system
CytotoxicityVaries with dosage; lower toxicity compared to similar compounds

Case Studies

Several case studies have highlighted the potential therapeutic applications of (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide:

  • Antitumor Efficacy : In a study involving L1210 leukemia cells, the compound demonstrated significant antitumor activity at non-lethal doses, suggesting a favorable therapeutic index compared to traditional chemotherapeutics like chlorozotocin .
  • Inhibition of Pathogenic Bacteria : Research has indicated that related compounds can inhibit the secretion of virulence factors in pathogenic bacteria, which may be applicable to (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide as well .

Q & A

Q. What are the recommended methodologies for synthesizing (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions:

Substitution : React a cyclohexyl-hydroxyethyl precursor (e.g., 2-cyclohexyl-2-hydroxyethylamine) with a furan-containing acyl chloride under alkaline conditions to form an intermediate. This step parallels substitution reactions observed in nitrobenzene derivatives .

Condensation : Use condensing agents (e.g., DCC or EDC) to facilitate amide bond formation, as demonstrated in the synthesis of structurally similar acrylamides .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation. Validate purity via HPLC (>95%) .
Key Considerations : Optimize reaction pH and temperature to avoid side products like hydrolyzed furan derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., E/Z configuration) and functional groups (hydroxyethyl, furan). Compare chemical shifts with analogous compounds (e.g., 3-phenylpropanamide derivatives) .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as done for related enamide-thioamides .
  • Mass Spectrometry : HRMS (High-Resolution MS) ensures molecular formula accuracy, particularly for distinguishing isomers .

Q. How should researchers address stability and storage challenges?

  • Methodological Answer :
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), UV light, and humidity. The hydroxyethyl group may oxidize under basic conditions, necessitating inert atmospheres (N2_2) during synthesis .
  • Storage : Store at –20°C in amber vials with desiccants (silica gel). Solubility in DMSO (50 mg/mL) allows long-term aliquoting to prevent freeze-thaw degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., thiols) via UV-Vis or 1H^1H-NMR. The α,β-unsaturated enamide moiety undergoes Michael addition, as seen in nitrophenylprop-2-enamides .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the β-carbon, predicting regioselectivity .
    Data Conflict Note : Discrepancies in reaction yields (e.g., 60–85%) may arise from solvent polarity effects—validate with DoE (Design of Experiments) .

Q. How can computational tools predict this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • QSPR Models : Use software like Schrödinger’s QikProp to estimate logP (2.8–3.5) and membrane permeability. Compare with experimental Caco-2 cell assays .
  • Molecular Docking : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The furan ring may pose hepatotoxicity risks via epoxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Re-test cytotoxicity (e.g., IC50_{50}) in multiple cell lines (HEK293, HepG2) using standardized MTT assays. Discrepancies may stem from assay sensitivity or impurity profiles .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in vitro. For example, hydroxylation of the cyclohexyl group could enhance or reduce activity .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based micelles to improve bioavailability. Pre-formulation studies should assess hemolytic potential .
  • Prodrug Design : Introduce phosphate esters at the hydroxyethyl group, cleaved in vivo by phosphatases, as demonstrated for similar acrylamides .

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